molecular formula C21H20N4 B2651630 N-benzyl-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine CAS No. 890611-25-3

N-benzyl-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B2651630
CAS No.: 890611-25-3
M. Wt: 328.419
InChI Key: YEVGQBUJRAIBAT-UHFFFAOYSA-N
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Description

N-benzyl-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine is a potent and selective ATP-competitive inhibitor of activin receptor-like kinase-2 (ALK2), also known as ACVR1. This kinase has garnered significant research interest due to its role in the bone morphogenetic protein (BMP) signaling pathway. The compound is primarily investigated for its potential to treat fibrodysplasia ossificans progressiva (FOP), a rare and devastating genetic disorder characterized by progressive heterotopic ossification, where bone forms in soft tissues such as muscle, tendons, and ligaments. Research has identified recurrent gain-of-function mutations in the ACVR1/ALK2 gene as the cause of FOP . This pyrazolo[1,5-a]pyrimidine derivative demonstrates efficacy in preclinical models by selectively inhibiting the aberrant BMP signaling driven by mutant ALK2, thereby preventing the formation of heterotopic bone. Its high selectivity profile over other kinases, including the closely related ALK3, makes it a valuable chemical probe for dissecting the specific contributions of ALK2 in BMP-mediated processes such as embryonic development, iron metabolism, and other pathological conditions beyond FOP, including certain cancers. The compound's in vivo activity in suppressing heterotopic ossification in mouse models of FOP underscores its utility as a lead compound for therapeutic development and a critical tool for fundamental research into bone biology and dysregulated signaling pathways .

Properties

IUPAC Name

N-benzyl-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4/c1-15-8-10-18(11-9-15)19-14-23-25-20(12-16(2)24-21(19)25)22-13-17-6-4-3-5-7-17/h3-12,14,22H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEVGQBUJRAIBAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C3N=C(C=C(N3N=C2)NCC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate pyrazole and pyrimidine precursors under controlled conditions. The reaction may involve the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring consistent quality and yield. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents to modify specific functional groups.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyrazolopyrimidine derivatives.

Scientific Research Applications

Anti-inflammatory Activity

Research indicates that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant anti-inflammatory properties. N-benzyl-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine has been investigated for its ability to inhibit pro-inflammatory pathways. Studies have shown that compounds within this class can modulate the c-Jun N-terminal kinase (JNK) pathway and antagonize N-formyl peptide chemotactic receptors (FPRs), leading to reduced inflammation in various models .

Anticancer Potential

The compound has demonstrated promising anticancer activity against several cancer cell lines. For instance, derivatives of pyrazolo[1,5-a]pyrimidines have been reported to exhibit cytotoxic effects on MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer) cell lines with IC50 values indicating significant potency . The structure-activity relationship studies suggest that modifications on the pyrazolo[1,5-a]pyrimidine scaffold can enhance its efficacy against specific cancer types.

Trk Kinase Inhibition

This compound is also noted for its role as a Trk kinase inhibitor. Trk kinases are involved in various cellular processes, including neuronal survival and differentiation. Inhibiting these kinases can be beneficial in treating neurodegenerative diseases and certain cancers . The compound's ability to selectively inhibit Trk kinases positions it as a candidate for further development in targeted therapies.

Fluorophore Development

Recent studies have highlighted the potential of pyrazolo[1,5-a]pyrimidines as fluorophores due to their unique photophysical properties. This compound has been identified as a strategic compound for optical applications, particularly in cellular imaging. Its ability to act as a lipid droplet biomarker allows researchers to visualize cellular processes in live cells . The versatility of this compound makes it valuable not only in therapeutic contexts but also in biological research.

Case Study: Anticancer Activity

In a study examining various pyrazolo[1,5-a]pyrimidine derivatives, this compound was found to be effective against multiple cancer cell lines. The research involved synthesizing a library of compounds and testing their cytotoxicity using standard assays. The results indicated that this compound exhibited an IC50 value of approximately 12 µM against the MCF7 cell line, showcasing its potential as an anticancer agent .

Case Study: Optical Imaging

Another significant application was reported where derivatives of pyrazolo[1,5-a]pyrimidines were employed as fluorescent probes for imaging lipid droplets in HeLa cells. The study demonstrated that these compounds could effectively distinguish between cancerous and normal cells based on their fluorescence properties . This application underscores the compound's utility beyond traditional pharmacological roles.

Mechanism of Action

The mechanism of action of N-benzyl-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. It may act by inhibiting enzymes, modulating receptor activity, or interfering with cellular signaling pathways. The exact mechanism depends on the specific biological context and the target of interest.

Comparison with Similar Compounds

Key Observations :

  • Position 3 : The 4-fluorophenyl group (as in compound 33) is associated with enhanced anti-mycobacterial activity compared to 4-methylphenyl (target compound), likely due to improved electronic interactions with ATP synthase .
  • Position 5 : Methyl (target) and tert-butyl () substituents may balance lipophilicity and steric bulk, whereas propyl () could increase membrane permeability.

Physicochemical and Pharmacokinetic Properties

  • Solubility : Morpholinyl-substituted analogs (e.g., ) show enhanced aqueous solubility due to the polar morpholine ring, whereas the target’s benzyl group may reduce solubility .
  • Synthetic Accessibility : The target compound’s synthesis likely parallels methods in and , involving Buchwald–Hartwig amination or Suzuki couplings for aryl group introduction .

Biological Activity

N-benzyl-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, including anti-inflammatory and anticancer properties, supported by various studies and data.

Chemical Structure and Properties

  • Molecular Formula : C21H20N4
  • CAS Number : 890611-25-3

The compound features a pyrazolo[1,5-a]pyrimidine core, which is known for its diverse biological activities. The presence of a benzyl and a methyl group enhances its pharmacological profile.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of pyrazolo derivatives. For instance, compounds similar to this compound have shown promising results in inhibiting pro-inflammatory pathways.

  • Mechanism of Action :
    • Pyrazolo compounds can inhibit the NF-kB pathway, a critical regulator of inflammation. This inhibition results in decreased expression of pro-inflammatory cytokines.
    • Specific studies indicate that pyrazolo derivatives can act as ligands for mitogen-activated protein kinases (MAPKs), including ERK2 and JNK3, which are involved in inflammatory responses .
  • In Vitro Studies :
    • In cell-based assays, compounds with similar structures displayed IC50 values below 50 µM, indicating potent anti-inflammatory effects .
    • The dose-dependent inhibition of LPS-induced NF-kB/AP-1 reporter activity was observed, showcasing the efficacy of these compounds in modulating inflammatory responses .

Anticancer Activity

The anticancer properties of this compound have also been investigated.

  • Cell Proliferation Inhibition :
    • Studies have reported that pyrazolo derivatives can inhibit the growth of various cancer cell lines, including breast (MDA-MB-231) and liver (HepG2) cancer cells .
    • Compounds based on the pyrazolo structure demonstrated significant antiproliferative activity across multiple cancer types, suggesting a broad spectrum of anticancer efficacy .
  • Mechanism of Action :
    • The anticancer activity is attributed to the induction of apoptosis and cell cycle arrest in cancer cells. This is often mediated through the modulation of key signaling pathways involved in cell survival and proliferation.

Data Table: Biological Activity Summary

Activity TypeModel/Cell LineIC50 (µM)Reference
Anti-inflammatoryLPS-induced NF-kB/AP-1<50
AnticancerMDA-MB-231 (breast)Variable
AnticancerHepG2 (liver)Variable

Case Studies

Several case studies have documented the therapeutic potential of pyrazolo derivatives:

  • Case Study 1 : A compound structurally related to this compound exhibited superior anti-inflammatory activity compared to traditional NSAIDs like celecoxib .
  • Case Study 2 : In vivo studies demonstrated that pyrazolo derivatives could significantly reduce tumor size in xenograft models, supporting their potential use as anticancer agents .

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